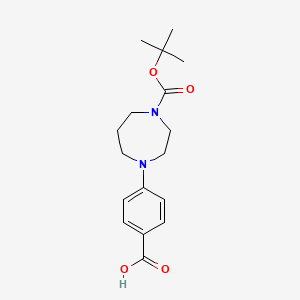
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid, also known as Boc-DZB, is an important organic compound used in a variety of scientific research applications. It is a useful building block for the synthesis of numerous other compounds and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is used in a variety of scientific research applications. It has been used as a starting material in the synthesis of several other compounds, including polydiazepanes and polydiazepines, which are used in the development of pharmaceuticals, agrochemicals, and other materials. Additionally, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid has been used in the synthesis of polycyclic aromatic hydrocarbons, which are important in the study of photochemistry and organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which play an important role in drug metabolism. Furthermore, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid has been found to interact with certain proteins and other molecules, which could be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid are not fully understood. However, the compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid has been found to interact with certain proteins and other molecules, which could be responsible for its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid in laboratory experiments is its availability. The compound is commercially available, making it easy to obtain and use in experiments. Additionally, the compound is relatively inexpensive, making it cost-effective for use in research. However, 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is not very stable and can decompose over time, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Furthermore, further studies into the synthesis of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid could lead to the development of more efficient and cost-effective synthesis methods. Finally, additional research into the stability and decomposition of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid could lead to the development of more stable derivatives of the compound.
Synthesis Methods
4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is synthesized through the reaction of 4-bromobenzonitrile and 1,4-diazepan-1-yl bromide. The reaction is conducted in a solvent system of dichloromethane and pyridine. The reaction is heated to 70-80 °C, and the mixture is stirred for several hours until the reaction is complete. After the reaction is complete, the product is isolated and purified using column chromatography.
properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-4-9-18(11-12-19)14-7-5-13(6-8-14)15(20)21/h5-8H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYPZPRQQWXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
